molecular formula C13H22N2O B5237930 1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone

1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone

Cat. No.: B5237930
M. Wt: 222.33 g/mol
InChI Key: IZCGBZIGSAOPGU-UHFFFAOYSA-N
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Description

1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane moiety fused to a piperazine ring. Such structures are often found in bioactive molecules and have significant implications in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions . The reaction conditions often include the use of chiral tertiary amines as catalysts, which facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and have similar chemical properties.

    Piperazine derivatives: These compounds share the piperazine ring and are often used in medicinal chemistry.

Uniqueness

1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone is unique due to the combination of the bicyclo[2.2.1]heptane and piperazine moieties. This dual structure provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

1-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10(16)14-4-6-15(7-5-14)13-9-11-2-3-12(13)8-11/h11-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCGBZIGSAOPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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